5-(Furan-2-yl)pyrazin-2-ol
Description
Nomenclature and Structural Context of 5-(Furan-2-yl)pyrazin-2-ol
The systematic naming and structural features of this compound place it firmly within the family of N-heterocyclic compounds. Its structure is characterized by a pyrazine (B50134) ring substituted with a hydroxyl group and a furan (B31954) ring.
The compound is identified by the CAS Number 82619-62-3 . bldpharm.com It is important to note that this compound can exist in tautomeric forms, primarily as the pyrazin-2-ol and its corresponding keto form, 5-(2-Furyl)-2(1H)-pyrazinone. This tautomerism is a common feature for 2-hydroxypyrazines.
Below is a table of its names and identifiers.
| Type | Name / Identifier |
| IUPAC Name | This compound |
| CAS Number | 82619-62-3 |
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.15 g/mol |
| Synonyms | |
| 5-(2-Furyl)pyrazin-2-ol | |
| 5-(2-Furyl)-2(1H)-pyrazinone | |
| 2-Hydroxy-5-(2'-furyl)pyrazine | |
| 5-(furan-2-yl)-1,2-dihydropyrazin-2-one |
This data is compiled from multiple sources. bldpharm.comchemnet.comchemwhat.id
Heterocyclic compounds are a cornerstone of organic chemistry, with pyrazine and furan rings being particularly noteworthy.
Pyrazine , a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a versatile scaffold in medicinal chemistry. rsc.org Pyrazine derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govmdpi.comtandfonline.com This broad spectrum of activity has made the pyrazine nucleus a privileged structure in drug discovery and development. mdpi.com Marketed drugs containing the pyrazine ring underscore its therapeutic importance. mdpi.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors and coordinate with metals, which contributes to their diverse biological applications. rsc.org
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another crucial building block found in numerous natural products and pharmacologically active compounds. researchgate.netijabbr.com Furan derivatives are investigated for a wide range of bioactivities, including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.netutripoli.edu.ly The furan scaffold is present in various approved medications and is a key component in the synthesis of novel therapeutic agents. ijabbr.comutripoli.edu.ly Its ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis. ijabbr.com
Historical Context of Pyrazine and Furan Derivative Research
The study of pyrazine and furan derivatives has a rich history. The first furan derivative, 2-furoic acid, was described in 1780 by Carl Wilhelm Scheele, with the parent compound furan being isolated later. utripoli.edu.ly Early research into furans was often related to the chemistry of carbohydrates.
Pyrazine chemistry gained momentum with the discovery of pyrazines as key flavor components in cooked foods, formed through the Maillard reaction. oregonstate.edu For instance, pyrazine derivatives were identified as "character impact" compounds in the flavor of roasted peanuts. oregonstate.edu This initial connection to food chemistry broadened into extensive research in medicinal chemistry, as the biological potential of these heterocycles was recognized. The synthesis of complex pyrazine-containing structures has been a subject of study for decades, leading to the development of important therapeutic agents. arabjchem.org
Current Research Landscape of this compound and Analogs
Direct research publications focusing specifically on the synthesis or biological activity of this compound are not extensively documented in publicly accessible literature. However, the compound is available commercially from various chemical suppliers, indicating its use as a building block or intermediate in synthetic chemistry. bldpharm.com The research landscape is better understood by examining studies on its close analogs, which combine pyrazine and furan moieties.
The synthesis of related structures, such as (4 or 5)-aryl-2-aroyl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines, has been reported, demonstrating methodologies that could potentially be adapted for the synthesis of this compound and its derivatives. researchgate.net Research on furan-chalcone derivatives has identified potent tyrosinase inhibitors, highlighting the potential of furan-based compounds in developing agents for skin pigmentation disorders. nih.gov
Furthermore, hybrid molecules incorporating pyrazine with other heterocyclic systems are actively being investigated. For example, a study on natural product-pyrazine hybrids reviews derivatives with a wide range of biological activities, such as anti-inflammatory and anticancer properties. nih.gov Similarly, furan-containing pyrazole (B372694) derivatives have been synthesized and evaluated for their ability to inhibit α-synuclein aggregation, which is relevant to Parkinson's disease research. nih.gov
The table below summarizes research findings on some analogs or related compounds containing the pyrazine or furan core, illustrating the type of research being conducted in this area.
| Compound/Analog Class | Research Focus | Key Findings | Citation |
| Cinnamic acid–pyrazine derivatives | Neurovascular protection | Showed protective effects against free radical damage in human microvascular endothelial and neuroblastoma cell lines. | nih.gov |
| 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine | Antiviral and cellular effects | Found to be a weak antiviral agent, a coronary vasodilator, and an inhibitor of L1210 cell growth. | nih.gov |
| (E)-1-(furan-2-yl)prop-2-en-1-one derivatives | Enzyme inhibition | A derivative with a 2,4-dihydroxy substitution showed potent mushroom tyrosinase inhibitory activity. | nih.gov |
| 2,3-bis(4-(Furan-3-yl)phenyl)pyrazine derivative | Antiviral activity | Synthesized and evaluated as part of a series of allosteric inhibitors of Flavivirus NS2B-NS3 protease. | nih.gov |
| (4 or 5)-Furan-2-yl-2-furoyl-1H-imidazole | Biomarker | Identified as a major fluorescent advanced glycation end product of proteins, used to measure protein aging. | arkat-usa.org |
Significance and Potential Research Trajectories for this compound
The significance of this compound lies in its hybrid structure, which combines two pharmacologically important heterocycles. This unique combination makes it a valuable scaffold for medicinal chemistry research. The presence of both a pyrazine and a furan ring suggests that derivatives of this compound could exhibit a diverse range of biological activities, potentially leveraging the known properties of each constituent ring system. mdpi.comijabbr.com
Potential research trajectories for this compound are numerous. A primary avenue would be its use as a starting material for the synthesis of novel compound libraries. By modifying the hydroxyl group on the pyrazine ring or by functionalizing the furan ring, a wide variety of derivatives can be generated. These new compounds could then be screened for various biological activities, including:
Anticancer Activity: Leveraging the known cytotoxic effects of many pyrazine and furan derivatives. rsc.orgnih.gov
Enzyme Inhibition: Targeting enzymes implicated in various diseases, a known strength of heterocyclic compounds. nih.gov
Antimicrobial Agents: Exploring potential antibacterial and antifungal properties, which are common among both pyrazine and furan-containing molecules. researchgate.net
CNS Applications: Investigating effects on the central nervous system, given that some furan derivatives have shown antidepressant and anticonvulsant properties. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(furan-2-yl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-9-6(4-10-8)7-2-1-3-12-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVAWFFQXFNGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CNC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509232 | |
| Record name | 5-(Furan-2-yl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82619-62-3 | |
| Record name | 5-(Furan-2-yl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-FURYL)-2(1H)-PYRAZINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 5 Furan 2 Yl Pyrazin 2 Ol
General Synthetic Approaches to Pyrazine (B50134) Derivatives
The synthesis of the pyrazine ring is a well-established area of heterocyclic chemistry. Common strategies often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. This classical route forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. researchgate.nettandfonline.com Oxidizing agents such as copper (II) oxide or manganese oxide are frequently employed for this dehydrogenation step. researchgate.net
Alternative and more contemporary methods aim for greater efficiency and sustainability. These include:
Acceptorless Dehydrogenative Coupling: This atom-economical approach utilizes catalysts, often based on earth-abundant metals like manganese, to facilitate the self-coupling of 2-amino alcohols or the coupling of 1,2-diaminobenzene with 1,2-diols. These reactions produce hydrogen gas and water as the only byproducts. nih.gov
One-Pot Syntheses: Greener approaches often favor one-pot reactions. For instance, the reaction of α-hydroxy ketones with 1,2-diamines catalyzed by manganese dioxide offers a tandem oxidation process, although yields can sometimes be moderate. tandfonline.com
Vapor Phase Reactions: On an industrial scale, pyrazines can be synthesized through the vapor phase reaction of diamines with diols using heterogeneous catalysts like granular alumina or various metal oxides. tandfonline.com
These general methodologies provide a foundational framework for devising a synthetic route to 5-(furan-2-yl)pyrazin-2-ol.
Specific Synthetic Routes for this compound
A plausible synthetic strategy for this compound would likely involve the condensation of a furan-containing 1,2-dicarbonyl compound with an appropriate 1,2-diamino precursor, followed by oxidation.
Key Precursors and Starting Materials
The primary precursors for the synthesis of this compound would be:
A Furan-Containing α-Ketoaldehyde or α-Diketone: A key starting material would be a derivative of furan (B31954) bearing a 1,2-dicarbonyl moiety. An example could be 1-(furan-2-yl)glyoxal.
A Diamine Precursor: Glycinamide or a related 1,2-diamino compound that can introduce the amino and subsequent hydroxyl groups onto the pyrazine ring.
| Precursor Type | Example Compound | Role in Synthesis |
| Furan-containing dicarbonyl | 1-(Furan-2-yl)glyoxal | Provides the furan ring and the adjacent carbonyl groups for condensation. |
| Diamine | Glycinamide | Provides the two nitrogen atoms for the pyrazine ring and the precursor to the hydroxyl group. |
Reaction Conditions and Catalysis
The condensation reaction would likely be carried out in a suitable solvent, potentially with acid or base catalysis to facilitate the initial imine formation. The subsequent oxidation of the dihydropyrazine intermediate could be achieved using various oxidizing agents.
| Step | Reagents and Conditions | Catalyst |
| Condensation | 1-(Furan-2-yl)glyoxal, Glycinamide, Reflux in ethanol | Mild acid or base |
| Oxidation | Air, MnO₂, or Cu(II) salts | (If applicable) |
Manganese-based catalysts have been shown to be effective in the dehydrogenative coupling routes for pyrazine synthesis and could be applicable here. nih.gov
Mechanistic Considerations in Synthesis
The synthesis is expected to proceed through the following mechanistic steps:
Nucleophilic Attack: The amino groups of the diamine precursor will attack the carbonyl carbons of the furan-dicarbonyl compound.
Cyclization: An intramolecular condensation reaction will lead to the formation of a dihydropyrazine ring.
Dehydrogenation (Aromatization): The dihydropyrazine intermediate will be oxidized to form the stable aromatic pyrazine ring of this compound.
Synthesis of Related Furan- and Pyrazine-Containing Scaffolds
The synthesis of related heterocyclic systems that combine furan and other nitrogen-containing rings, such as pyrazoles, provides further insight into the potential chemical transformations involving these moieties.
Pyrazoles with Furan Moieties
The synthesis of pyrazoles containing furan rings is well-documented and often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound.
Several synthetic strategies have been reported:
Condensation of Furan-2,3-diones: Furan-2,3-diones can react with hydrazine derivatives to yield pyrazole (B372694) carboxylic acids. For example, the condensation with N-benzylidene-N'-(4-nitrophenyl) hydrazine affords 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. nih.govorientjchem.org
Claisen-Schmidt Condensation: Furan-containing chalcones can be synthesized via a base-catalyzed Claisen-Schmidt condensation of a furan-yl-ethanone with a pyrazole aldehyde. These chalcones can then be further reacted with hydrazine hydrate to form pyrazolyl pyrazolines. tandfonline.com
From α,β-Unsaturated Ketones: The reaction of β-arylchalcones with hydrogen peroxide can form epoxides, which upon treatment with hydrazine hydrate and subsequent dehydration, yield 3,5-diaryl-1H-pyrazoles. nih.gov
Amidation Reactions: Furan carboxylic acid derivatives can be activated, for instance with thionyl chloride, and then reacted with a 1H-pyrazole to form an amide linkage, creating a furan-pyrazole scaffold. researchgate.net
These examples highlight the versatility of furan as a building block in the synthesis of various nitrogen-containing heterocyclic compounds.
| Synthetic Method | Key Reagents | Resulting Scaffold |
| Condensation | Furan-2,3-dione, Hydrazine derivative | Pyrazole-3-carboxylic acid |
| Claisen-Schmidt Condensation | Furan-yl-ethanone, Pyrazole aldehyde | Furan-containing chalcone (B49325) |
| Cyclocondensation | Furan-containing chalcone, Hydrazine hydrate | Pyrazolyl pyrazoline |
| Amidation | Furan carboxylic acid, 1H-Pyrazole | Furan-pyrazole with amide linker |
Pyrazines with Modified Substituents
A versatile method for producing densely substituted pyrazines involves a two-step sequence starting from N-allyl malonamides. rsc.orgresearchgate.net This process begins with the diazidation of the N-allyl malonamide, followed by a thermal or copper-mediated cyclization to form the pyrazine core. rsc.orgrsc.org This strategy is particularly effective for creating pyrazine-2-carboxylic acid derivatives with a hydroxyl group at the 3-position. rsc.org The flexibility of this method allows for the introduction of various substituents at different positions on the pyrazine ring, as determined by the structure of the initial malonamide. rsc.org
Table 1: Substituent Introduction via N-Allyl Malonamide Synthesis
| Position on Pyrazine Core | Type of Substituent | Example | Reference |
|---|---|---|---|
| 5-position | Alkyl (e.g., n-Propyl) | 2d | rsc.org |
| 5-position | Aryl (e.g., Phenyl) | 2c | rsc.org |
| 6-position | Aryl (e.g., Phenyl) | 2b | rsc.org |
This method provides a foundational route to pyrazine structures that can be further modified, serving as valuable building blocks for more complex molecules. rsc.org
Imidazole and Pyrazine Cascade Syntheses
Cascade reactions, also known as domino reactions, offer an efficient pathway to complex heterocyclic systems by forming multiple chemical bonds in a single sequence without isolating intermediates. Such approaches are employed in the synthesis of fused imidazole and pyrazine ring systems. For instance, a modular approach to creating benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures has been developed. nih.gov This method utilizes an acid-catalyzed cascade reaction between 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes and various o-phenylenediamines, proceeding through a double cyclodehydration and aromatization sequence. nih.gov
Another prominent strategy involves the traditional condensation between a 2-aminopyrazine and an α-haloketone to construct the imidazo[1,2-a]pyrazine scaffold. ucl.ac.uk Multi-component reactions represent a more recent advancement, allowing for the simultaneous formation of both the imidazole and pyrazine rings from simpler precursors in a one-pot synthesis. ucl.ac.uk These cascade and multi-component strategies are highly valued for their atom economy and operational simplicity under mild conditions. nih.gov
Table 2: Examples of Cascade Syntheses for Fused Heterocycles
| Reaction Type | Starting Materials | Resulting System | Key Features | Reference |
|---|---|---|---|---|
| Double Cyclodehydration/Aromatization | 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes, o-phenylenediamines | Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine | Acid-catalyzed, modular, high atom efficiency | nih.gov |
| Five-Component Cascade | Cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, diamines | Imidazo[1,2-a]pyridine-6-carbohydrazide | Catalyst-free, environmentally benign solvents | rsc.orgresearchgate.net |
Derivatization and Functionalization Strategies for this compound
Once the this compound core is synthesized, it can be subjected to various derivatization and functionalization reactions to generate a library of related compounds. These modifications can target the pyrazine ring, the furan moiety, or the hydroxyl group, opening avenues for creating novel molecular architectures. Common strategies include alkylations, hydrogenations, and cross-coupling reactions. rsc.orgrsc.org
Introduction of Halogenated Analogs
The introduction of halogen atoms onto the pyrazine ring is a key strategy for creating intermediates that can undergo further transformations, particularly palladium-catalyzed cross-coupling reactions. rsc.org Halogenation can be achieved through various methods, including Wohl-Ziegler bromination, which can introduce a bromine atom to an alkyl side chain on the pyrazine core. researchgate.net This functionalization provides a chemical handle for subsequent coupling reactions, allowing for the attachment of other molecular fragments.
Formation of Complex Heterocyclic Systems
The functional groups present in this compound make it a valuable precursor for the construction of more elaborate heterocyclic systems. The furan ring, for example, can be a component in the synthesis of other heterocycles. Furan-2-carboxylic acid hydrazide, a related building block, is used to synthesize fused ring systems such as 5-Furan-2-yl researchgate.netrsc.orgnih.govoxadiazole-2-thiol and 5-Furan-2-yl-4H- rsc.orgrsc.orgnih.govtriazole-3-thiol. mdpi.com These reactions typically involve cyclization with reagents like carbon disulfide or thiosemicarbazide derivatives. mdpi.com
Similarly, pyrazole derivatives containing a 5-phenyl-2-furan moiety have been synthesized, demonstrating the utility of the furan group as a structural component in building larger, multi-ring molecules. researchgate.netnih.gov The pyrazin-2-ol tautomer, a cyclic amide, also offers reaction sites for condensation and cyclization, enabling its integration into larger, polycyclic frameworks. For instance, pyrazolo furan-2(5H)-one derivatives can be synthesized through multi-component condensation reactions, highlighting a pathway where furan and pyrazole-like precursors are combined to form complex structures. nih.gov
Synthetic Challenges and Future Directions in this compound Production
The primary challenge in the synthesis of asymmetrically substituted pyrazines like this compound is achieving high regioselectivity. rsc.org Traditional condensation methods are often non-specific, leading to isomeric mixtures that are difficult to separate and result in low yields of the desired product.
Modern synthetic routes, while more selective, can present their own challenges. For instance, the N-allyl malonamide pathway involves the use of diazidated compounds, which are potentially hazardous and require careful handling. researchgate.net Furthermore, many synthetic routes are multi-step processes that can be time-consuming and generate significant chemical waste.
Future research is likely to focus on the development of more efficient, safe, and environmentally friendly synthetic methods. Key areas of interest include:
One-Pot, Multi-Component Reactions: Expanding the use of cascade reactions to construct the this compound core in a single step from simple, readily available starting materials. rsc.org
Catalyst Development: Designing novel catalysts that can control regioselectivity in classical condensation reactions, making these older, simpler methods more viable.
Flow Chemistry: Utilizing continuous flow reactors to improve safety, particularly when handling hazardous intermediates, and to allow for easier scalability of the production process.
C-H Functionalization: Developing methods for the direct functionalization of C-H bonds on the pyrazine and furan rings, which would bypass the need for pre-functionalized starting materials (e.g., halogenated analogs) and improve atom economy.
By addressing these challenges, the synthesis of this compound and its derivatives can become more efficient and sustainable, facilitating further exploration of this chemical scaffold.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-allyl malonamides |
| 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes |
| o-phenylenediamines |
| Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine |
| 2-aminopyrazine |
| α-haloketone |
| Imidazo[1,2-a]pyrazine |
| Cyanoacetohydrazide |
| 4-nitroacetophenone |
| 1,1-bis(methylthio)-2-nitroethylene |
| Imidazo[1,2-a]pyridine-6-carbohydrazide |
| Indazole aldehydes |
| Propargylic amines |
| Pyrazinoindazoles |
| Furan-2-carboxylic acid hydrazide |
| 5-Furan-2-yl researchgate.netrsc.orgnih.govoxadiazole-2-thiol |
| 5-Furan-2-yl-4H- rsc.orgrsc.orgnih.govtriazole-3-thiol |
| Carbon disulfide |
| Thiosemicarbazide |
Advanced Spectroscopic and Structural Characterization of 5 Furan 2 Yl Pyrazin 2 Ol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra provides unambiguous evidence for the structure of 5-(Furan-2-yl)pyrazin-2-ol.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with the electronegative nitrogen and oxygen atoms causing adjacent protons to appear at a lower field (higher ppm).
The pyrazine (B50134) ring protons, H-3 and H-6, would appear as singlets due to the lack of adjacent protons for coupling. The furan (B31954) ring protons, H-3', H-4', and H-5', would exhibit a characteristic splitting pattern. H-5' is expected to be a doublet of doublets due to coupling with both H-4' and H-3'. Similarly, H-3' would be a doublet of doublets, while H-4' would also appear as a doublet of doublets. researchgate.netmdpi.comchemicalbook.com The hydroxyl (-OH) or amine (N-H) proton of the pyrazinol/pyrazinone tautomer would appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Interactive Table: Predicted ¹H NMR Spectral Data for this compound Solvent: DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.0 - 8.2 | Singlet (s) | N/A |
| H-6 | 8.3 - 8.5 | Singlet (s) | N/A |
| H-3' (Furan) | 6.6 - 6.8 | Doublet of Doublets (dd) | J = 3.4, 0.8 Hz |
| H-4' (Furan) | 6.5 - 6.7 | Doublet of Doublets (dd) | J = 3.4, 1.8 Hz |
| H-5' (Furan) | 7.7 - 7.9 | Doublet of Doublets (dd) | J = 1.8, 0.8 Hz |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons bonded to heteroatoms (N or O) and carbons in the carbonyl group (of the pyrazinone tautomer) are typically found further downfield. mdpi.comspectrabase.com
The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The C-2 carbon, bonded to both oxygen and nitrogen, would have the largest chemical shift. The carbons of the furan ring (C-2', C-3', C-4', C-5') and pyrazine ring (C-3, C-5, C-6) would appear in the aromatic region of the spectrum. spectrabase.com
Interactive Table: Predicted ¹³C NMR Spectral Data for this compound Solvent: DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 155 - 160 |
| C-3 | 130 - 135 |
| C-5 | 140 - 145 |
| C-6 | 125 - 130 |
| C-2' (Furan) | 148 - 152 |
| C-3' (Furan) | 110 - 115 |
| C-4' (Furan) | 112 - 118 |
To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the coupled furan protons (H-3'/H-4', H-4'/H-5'), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H-3 to C-3, H-6 to C-6, H-3' to C-3', etc.).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between the furan and pyrazine rings, for instance, by showing a correlation between the furan proton H-3' and the pyrazine carbon C-5.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The spectrum will likely reflect the pyrazin-2(1H)-one tautomer, which is often more stable in the solid state. mdpi.com
Key expected absorptions include:
A broad band in the range of 3100-3400 cm⁻¹ corresponding to the O-H stretch of the pyrazinol or the N-H stretch of the pyrazinone tautomer. hilarispublisher.com
A strong, sharp absorption between 1650-1680 cm⁻¹ is characteristic of the C=O (amide) stretching vibration in the pyrazinone form. semanticscholar.org
Absorptions in the 1600-1450 cm⁻¹ region are attributed to C=N and C=C stretching vibrations within the aromatic pyrazine and furan rings.
A distinct band around 1050-1250 cm⁻¹ would indicate the C-O-C (ether) stretching of the furan ring. mdpi.com
C-H stretching vibrations for the aromatic rings typically appear just above 3000 cm⁻¹.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3400 | N-H / O-H Stretch | Amide / Alcohol |
| 3000-3100 | C-H Stretch | Aromatic (Pyrazine, Furan) |
| 1650-1680 | C=O Stretch | Amide (Pyrazinone) |
| 1550-1620 | C=N Stretch | Pyrazine Ring |
| 1450-1580 | C=C Stretch | Aromatic Rings |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. For this compound (C₉H₆N₂O₂), the calculated molecular weight is approximately 174.16 g/mol .
In an Electron Ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 174. The fragmentation pattern would be characteristic of the fused heterocyclic system. Likely fragmentation pathways include:
Loss of CO: A common fragmentation for cyclic ketones or phenols, which would result in a fragment ion at m/z = 146.
Loss of HCN: Cleavage of the pyrazine ring can lead to the expulsion of a neutral hydrogen cyanide molecule, yielding a fragment at m/z = 147. researchgate.net
Furan Ring Fragmentation: The furan moiety can undergo characteristic cleavage, often initiated by the loss of a CHO radical, leading to smaller fragment ions. ed.ac.uk
The exact fragmentation pattern helps to confirm the elemental composition and connectivity of the different parts of the molecule. researchgate.net
Interactive Table: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Description |
|---|---|---|
| 174 | [M]⁺ | Molecular Ion |
| 147 | [M - HCN]⁺ | Loss of Hydrogen Cyanide |
| 146 | [M - CO]⁺ | Loss of Carbon Monoxide |
| 118 | [M - 2CO]⁺ or [M - CO - N₂]⁺ | Subsequent fragmentation |
| 91 | [C₆H₅N]⁺ | Pyrazine ring fragment |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique would unambiguously confirm the molecular structure of this compound in the solid state.
A crystallographic study would provide:
Confirmation of Tautomeric Form: It would definitively show whether the molecule exists as the -ol or -one tautomer in the crystal lattice.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, offering insight into bond orders and ring strain.
Molecular Conformation: It would reveal the dihedral angle between the pyrazine and furan rings, indicating the degree of planarity of the molecule.
Intermolecular Interactions: The analysis would detail any hydrogen bonding, π-π stacking, or other non-covalent interactions that dictate the crystal packing.
As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Should such data become available, it would provide the ultimate confirmation of the structural details inferred from the spectroscopic methods discussed above.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Spectroscopic Techniques and Emerging Methodologies
The definitive structural elucidation and characterization of complex heterocyclic systems like this compound and its derivatives increasingly rely on the application of advanced spectroscopic techniques and novel analytical methodologies. While standard spectroscopic methods provide foundational data, advanced approaches offer deeper insights into stereochemistry, electronic structure, and intermolecular interactions. These techniques, often coupled with computational methods, are indispensable for unambiguous structure confirmation, isomer differentiation, and understanding the subtle structural nuances that govern the properties of these molecules.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Modern NMR spectroscopy has moved beyond simple one-dimensional (1D) ¹H and ¹³C spectra to a suite of multidimensional experiments that resolve complex spin systems and reveal through-bond and through-space correlations. For molecules like this compound, which contain multiple coupled protons and quaternary carbons within two distinct aromatic rings, 2D NMR is essential for unambiguous signal assignment.
Furthermore, solid-state NMR (ssNMR) is an emerging tool for characterizing these compounds in their native solid form. This is particularly useful for analyzing crystalline derivatives, polymorphs, or poorly soluble analogues. Techniques like ¹³C{¹⁴N} solid-state NMR can function as an "attached nitrogen test," allowing for the direct observation of carbons bonded to nitrogen. nih.gov This is exceptionally valuable for distinguishing between isomers where the position of nitrogen atoms differs, a task that can be challenging using solution-state NMR alone. nih.goviastate.edu For N-heterocyclic carbenes (NHCs), which are related N-heterocyclic compounds, solid-state ¹³C NMR has been benchmarked to identify the specific spectroscopic signatures of different ligand binding modes on metal surfaces. acs.org
Table 1: Illustrative NMR Data for Furan and Pyrazine Moieties
This table presents typical chemical shift ranges for protons and carbons in furan and pyrazine rings, which are the core components of the target compound. These values can vary based on substitution and solvent effects.
| Moiety | Atom | Chemical Shift (δ, ppm) | Notes |
| Furan | H-3, H-4 | 6.3 - 6.5 | Typically appear as a multiplet. |
| H-2, H-5 | 7.4 - 7.6 | More deshielded due to proximity to oxygen. | |
| C-3, C-4 | 109 - 112 | Shielded carbons in the furan ring. globalresearchonline.net | |
| C-2, C-5 | 142 - 146 | Deshielded carbons adjacent to oxygen. globalresearchonline.net | |
| Pyrazine | Ring Protons | 8.5 - 8.7 | Highly deshielded due to the two electronegative nitrogen atoms. |
| Ring Carbons | 142 - 155 | Chemical shifts are sensitive to substituent effects. |
Data compiled from representative literature values for substituted furan and pyrazine derivatives. globalresearchonline.netacs.org
Advanced Mass Spectrometry (MS)
Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are critical for the structural confirmation of this compound and its derivatives. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used methods to generate molecular ions and their fragments. nih.gov The fragmentation patterns provide a veritable fingerprint of the molecule's structure. wikipedia.org
In heterocyclic systems, fragmentation is often directed by the heteroatoms. Common fragmentation pathways for pyrazine derivatives involve initial cleavage of the ring, while furan-containing compounds may exhibit characteristic losses of CO or CHO radicals. researchgate.netresearchgate.net For 2-aroylbenzofuran derivatives, a related class of compounds, ESI-MS/MS studies have shown that fragmentation is dominated by hydrogen rearrangements leading to the elimination of neutral molecules and the formation of stable acylium ions. nih.gov The study of these fragmentation mechanisms, often supported by high-resolution mass spectrometry (HRMS) for accurate mass measurements, allows for the precise determination of elemental composition and the differentiation of isomeric structures. nih.gov
Table 2: Common Mass Spectral Fragmentation Patterns in Furan and Pyrazine Derivatives
This table outlines characteristic fragmentation behaviors observed in the mass spectra of compounds containing furan and pyrazine rings.
| Parent Moiety | Fragmentation Process | Typical Neutral Loss / Fragment Ion (m/z) | Significance |
| Furan Ring | Retro-Diels-Alder Reaction | Loss of acetylene (B1199291) (C₂H₂) | Characteristic of the furan nucleus. |
| Ring Cleavage | Loss of CO, CHO | Indicates the presence of the furan oxygen. | |
| Pyrazine Ring | Ring Cleavage | Loss of HCN, C₂H₂N₂ | Key fragmentation pathway for the pyrazine core. nist.gov |
| α-Cleavage | Loss of substituents on the ring | Helps determine the position of side chains. wikipedia.org | |
| Substituted Pyrazines | Side Chain Fragmentation | Varies with substituent | Provides information about the nature and structure of substituents. raco.cat |
These fragmentation patterns are generalized from studies on various furan and pyrazine-containing compounds. wikipedia.orgresearchgate.netnist.govraco.cat
Computational Spectroscopy
The integration of computational methods, especially Density Functional Theory (DFT), has become a powerful tool in modern structural characterization. youtube.com DFT calculations can predict a range of spectroscopic properties with high accuracy, providing a theoretical framework to support and interpret experimental data. chemrxiv.orgnih.gov
For complex molecules like this compound, DFT can be used to:
Predict NMR Spectra: Calculation of ¹H and ¹³C chemical shifts and coupling constants helps in assigning complex spectra and can be used to distinguish between potential isomers by comparing calculated values with experimental data. globalresearchonline.netmdpi.com
Determine Electronic Properties: Time-dependent DFT (TD-DFT) can predict UV-Visible absorption spectra, helping to understand the electronic transitions within the molecule.
This synergy between computational prediction and experimental observation provides a much higher level of confidence in the final structural assignment. youtube.com
Emerging Methodologies: Terahertz Spectroscopy
Terahertz (THz) time-domain spectroscopy (THz-TDS) is an emerging technique that probes low-frequency vibrations in molecules, typically in the range of 0.1 to 10 THz. frontiersin.org This region of the electromagnetic spectrum corresponds to the collective vibrational modes of the molecular skeleton and intermolecular interactions, such as hydrogen bonding. frontiersin.org
For heterocyclic compounds, THz spectroscopy offers unique advantages:
High Sensitivity to Isomerism: Different isomers and conformers often exhibit distinct THz absorption spectra, providing a unique "fingerprint" that can be used for identification. nih.gov
Probing Crystal Structure: The technique is highly sensitive to the crystalline environment, making it an excellent tool for distinguishing between polymorphs of a given compound.
Non-destructive Analysis: THz radiation is non-ionizing, allowing for the non-destructive analysis of samples. mdpi.com
The application of THz spectroscopy, often combined with chemometric analysis, presents a novel and powerful method for the detailed characterization of bi-heterocyclic compounds like this compound derivatives, especially in the solid state. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations of 5 Furan 2 Yl Pyrazin 2 Ol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule.
Density Functional Theory (DFT) Studies
DFT studies would be employed to calculate the optimized molecular geometry of 5-(Furan-2-yl)pyrazin-2-ol, determining its bond lengths, bond angles, and dihedral angles in the ground state. These calculations provide insights into the molecule's stability and conformational preferences. Furthermore, DFT is used to compute various electronic properties such as electrostatic potential maps, which identify electron-rich and electron-poor regions, crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net Thermodynamic parameters like enthalpy, entropy, and Gibbs free energy could also be calculated to understand the molecule's energetic profile. ptfarm.pl
Molecular Orbital Analysis (HOMO/LUMO)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ptfarm.plmdpi.com Visualizing the distribution of these frontier orbitals would show which parts of the this compound molecule are involved in electron donation and acceptance.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme.
Prediction of Binding Modes and Affinities
Docking simulations would predict the preferred orientation of this compound within the active site of a specific biological target. The results would detail the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. The simulation also calculates a docking score, which is an estimation of the binding affinity (e.g., in kcal/mol), helping to rank its potential efficacy compared to other compounds. researchgate.net
Enzyme Inhibition Studies
In the context of enzyme inhibition, molecular docking would be used to investigate how this compound might block the active site of an enzyme. By analyzing the binding mode, researchers can hypothesize about the mechanism of inhibition (e.g., competitive, non-competitive). This information is crucial in the early stages of drug discovery for identifying potential enzyme inhibitors. For example, studies on similar heterocyclic compounds have used docking to explore their potential as inhibitors for targets like thymidylate synthase.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. An MD simulation of this compound, either alone in a solvent or bound to a protein target, would reveal its conformational flexibility and the stability of its interactions. By simulating the movements of atoms over a period, MD can validate the stability of binding poses predicted by molecular docking and analyze how the ligand and protein adapt to each other. researchgate.net Key metrics such as Root Mean Square Deviation (RMSD) would be analyzed to assess the stability of the system throughout the simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its potential biological activities based on studies of related furan (B31954) and pyrazine (B50134) derivatives.
QSAR models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties. These properties, known as molecular descriptors, can be calculated from the 2D or 3D structure of the molecule. For a compound like this compound, relevant descriptors would include:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.
Electronic descriptors: These relate to the electron distribution in the molecule, including dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies.
Steric descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume and surface area.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, most commonly represented by the partition coefficient (logP).
By correlating these descriptors with the known biological activities of a training set of molecules, a predictive model can be generated. For instance, studies on various furan-containing compounds have highlighted the importance of hydrophobicity and electronic properties in determining their antifungal or anticancer activities. Similarly, QSAR studies on pyrazine derivatives have often implicated steric and electronic factors in their observed biological effects.
A hypothetical QSAR study for a series of analogs of this compound might yield an equation similar to:
pIC₅₀ = α(logP) + β(HOMO) - γ(Molecular Volume) + C
Where pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and α, β, and γ are coefficients determined from the regression analysis.
To illustrate the application of QSAR in predicting biological activity, the following interactive data table presents hypothetical data for a series of furan-pyrazine derivatives and their predicted anti-inflammatory activity based on a fictional QSAR model.
| Compound | logP | HOMO (eV) | Molecular Volume (ų) | Predicted pIC₅₀ |
| This compound | 1.85 | -6.2 | 150.3 | 5.8 |
| Analog 1 | 2.15 | -6.1 | 165.8 | 6.2 |
| Analog 2 | 1.55 | -6.4 | 140.1 | 5.5 |
| Analog 3 | 2.50 | -6.0 | 175.2 | 6.5 |
Such models, once validated, can be used to screen virtual libraries of related compounds, prioritizing the synthesis and testing of those with the highest predicted activity.
In Silico ADMET Prediction for Pharmaceutical Relevance
The pharmaceutical relevance of a potential drug candidate is not solely determined by its biological activity but also by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET prediction tools have become indispensable in early-stage drug discovery for flagging compounds with potentially poor pharmacokinetic or toxicological properties.
For this compound, various computational models can be employed to predict its ADMET properties. These predictions are based on its structural similarity to compounds with known experimental data.
Absorption: Key parameters for oral absorption include solubility, permeability, and stability in the gastrointestinal tract. Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a molecule. For this compound, the predicted properties would be:
Molecular Weight: 162.14 g/mol (< 500)
logP: Approximately 1.5-2.0 (< 5)
Hydrogen Bond Donors: 1 (< 5)
Hydrogen Bond Acceptors: 3 (< 10)
Based on these parameters, this compound is predicted to have good oral bioavailability.
Distribution: The distribution of a drug within the body is influenced by its ability to bind to plasma proteins and penetrate various tissues, including the blood-brain barrier (BBB). Predictions for this compound suggest moderate plasma protein binding and a potential to cross the BBB, which could be advantageous for targeting central nervous system disorders but may also lead to off-target effects.
Metabolism: The furan and pyrazine rings are susceptible to metabolic transformations by cytochrome P450 enzymes. In silico metabolism prediction tools can identify potential sites of metabolism on the this compound structure, such as hydroxylation of the furan or pyrazine ring.
Excretion: The route and rate of excretion are crucial for determining the dosing regimen. Predictions would likely indicate renal clearance as a major route of excretion for the parent compound and its metabolites.
Toxicity: A range of toxicological endpoints can be predicted in silico, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. For furan-containing compounds, particular attention is often paid to the potential for metabolic activation to reactive intermediates.
The following interactive table summarizes a hypothetical in silico ADMET profile for this compound.
| ADMET Property | Predicted Value/Outcome |
| Absorption | |
| Aqueous Solubility | Moderately soluble |
| Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Likely |
| Distribution | |
| Plasma Protein Binding | Moderate |
| Metabolism | |
| CYP2D6 Inhibition | Unlikely |
| CYP3A4 Inhibition | Possible |
| Excretion | |
| Renal Clearance | Likely |
| Toxicity | |
| AMES Mutagenicity | Non-mutagenic |
| Hepatotoxicity | Low risk |
These in silico predictions provide a valuable preliminary assessment of the pharmaceutical potential of this compound, guiding the design of subsequent in vitro and in vivo studies.
Advanced Computational Methodologies and their Application to this compound
Beyond QSAR and ADMET prediction, a suite of advanced computational methodologies can be applied to gain a deeper understanding of the molecular behavior of this compound. These methods provide insights into its conformational preferences, interactions with biological targets, and reactivity.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, molecular docking could be used to screen for potential protein targets. For instance, if a QSAR model suggests anti-inflammatory activity, docking studies could be performed against key enzymes in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX), to predict binding affinity and identify key intermolecular interactions.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems over time. An MD simulation of this compound complexed with a target protein can reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and the conformational changes induced in both the ligand and the protein upon binding. This information is crucial for understanding the mechanism of action at a molecular level.
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be used to:
Determine the optimized 3D geometry and conformational energies.
Calculate electronic properties such as the distribution of charges, dipole moment, and molecular electrostatic potential, which are important for understanding intermolecular interactions.
Predict spectroscopic properties (e.g., NMR, IR) to aid in its experimental characterization.
Investigate reaction mechanisms and predict the reactivity of different sites on the molecule.
The application of these advanced computational methods provides a comprehensive, multi-scale understanding of this compound, from its intrinsic electronic properties to its dynamic interactions with biological macromolecules. The synergy between these computational approaches and experimental validation is key to unlocking the full therapeutic potential of this and other novel chemical entities.
Biological Activities and Pharmacological Potential of 5 Furan 2 Yl Pyrazin 2 Ol Analogs
Antimicrobial and Antifungal Activities
Analogs of 5-(furan-2-yl)pyrazin-2-ol, particularly those incorporating pyrazole (B372694) and 1,2,4-triazole-3-thiol moieties, have demonstrated notable antimicrobial and antifungal properties. zsmu.edu.uanih.gov Research has focused on synthesizing novel derivatives and evaluating their efficacy against a range of clinically significant bacterial and fungal strains.
A study on 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives revealed that these compounds exhibit moderate activity against both gram-positive and gram-negative bacteria. zsmu.edu.ua The antimicrobial screening against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa indicated that structural modifications, such as the introduction of specific alkyl groups, could enhance activity against certain strains. For instance, incorporating isopropyl and isobutyl radicals into the ester structure of these molecules led to a significant increase in activity against S. aureus. zsmu.edu.ua
Similarly, pyrazole derivatives have been a focal point of antimicrobial research. nih.gov A series of synthesized pyrazole derivatives showed significant antibacterial and antifungal activity. nih.gov Compound 3 was particularly effective against the gram-negative bacterium Escherichia coli, while compound 4 showed high activity against the gram-positive bacterium Streptococcus epidermidis. In terms of antifungal properties, compound 2 was highly active against Aspergillus niger, comparable to the standard drug Clotrimazole. nih.gov The pyrazine (B50134) ring, often in conjunction with other heterocyclic systems like thiazoline, is considered essential for this antimicrobial action. nih.gov
Table 1: Antimicrobial Activity of Selected Pyrazole Analogs
| Compound | Test Organism | MIC (μg/mL) | Standard Drug | MIC (μg/mL) |
|---|---|---|---|---|
| 3 | Escherichia coli | 0.25 | Ciprofloxacin | - |
| 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | - |
| 2 | Aspergillus niger | 1 | Clotrimazole | 2 |
| 3 | Microsporum audouinii | 0.5 | Clotrimazole | 0.5 |
Data sourced from multiple studies on pyrazole derivatives. nih.gov
Antileishmanial Activity
Leishmaniasis remains a significant global health issue, and the search for new, effective treatments is ongoing. Pyrazole and pyrazoline derivatives have shown promise as antileishmanial agents. nih.govnih.gov These compounds are believed to exert their effect by inhibiting ergosterol (B1671047) biosynthesis, a crucial component of the Leishmania cell membrane. nih.gov
In one study, a series of pyrazole and pyrano[2,3-c]pyrazole derivatives were synthesized and tested against Leishmania. Several compounds exhibited promising activity, with IC50 values significantly lower than the standard drug, Glucantime. nih.gov For example, compound P12 , a pyrano[2,3-c]pyrazole derivative, showed an IC50 value of 34.79 μg/mL, compared to 97.31 μg/mL for Glucantime. nih.gov
Furthermore, some pyrazolylpyrazoline derivatives have been identified as dual-acting agents, effective against both malaria and leishmaniasis. nih.gov Compounds 5b and 6a demonstrated promising in vitro activity against Leishmania aethiopica promastigote and amastigote forms, comparable to the drugs miltefosine (B1683995) and amphotericin B deoxycholate. nih.gov The mechanism of action for these compounds is suggested to be the inhibition of leishmanial dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), key enzymes in the parasite's folate pathway. nih.gov
Table 2: Antileishmanial Activity of Pyrazole and Pyrano[2,3-c]pyrazole Derivatives
| Compound | IC50 (μg/mL) | Standard Drug (Glucantime) IC50 (μg/mL) |
|---|---|---|
| P1 | 35.53 | 97.31 |
| P5 | 36.79 | 97.31 |
| P8 | 37.40 | 97.31 |
| P12 | 34.79 | 97.31 |
Data adapted from studies on pyrazole derivatives against Leishmania. nih.gov
Insecticidal Activity and Ryanodine (B192298) Receptor Activation
The insect ryanodine receptor (RyR) is a well-established target for a major class of modern insecticides. sci-hub.se Analogs containing furan (B31954) and pyrazole scaffolds have been designed and synthesized as potential RyR activators, leading to uncontrolled calcium release from muscle cells and paralysis in insects. researchgate.netnih.gov
A series of novel polysubstituted pyridine (B92270) compounds featuring a 5-(furan-2-yl)-1H-pyrazole-3-carboxamido scaffold were evaluated for their insecticidal properties. researchgate.net Certain compounds demonstrated significant activity against agricultural pests like Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth). researchgate.netnih.gov Notably, compound I-26 exhibited a toxicity against M. separata (IC50 0.007365 μg/mL) that was superior to the commercial insecticide chlorantraniliprole (B1668704) (IC50 1.059 μg/mL). researchgate.net Another compound, I-6 , showed 47% insecticidal activity at a very low concentration of 0.01 μg/mL, matching the efficacy of chlorantraniliprole at the same concentration. researchgate.net
Calcium imaging experiments have confirmed that these types of compounds can activate the release of calcium ions in insect neuron cells, supporting their mode of action as RyR activators. nih.govnih.gov Molecular docking studies further help in understanding the binding interactions between these compounds and the ryanodine receptor, guiding the design of more potent insecticides. researchgate.net
Inhibition of α-Synuclein Aggregation for Neurodegenerative Diseases
The aggregation of the α-synuclein protein is a key pathological hallmark of neurodegenerative disorders such as Parkinson's disease. griffith.edu.aunih.gov Developing small molecules that can inhibit this aggregation process is a major therapeutic strategy. A series of novel furan-2-yl-1H-pyrazoles have been synthesized and identified as potent inhibitors of α-synuclein aggregation in vitro. griffith.edu.aunih.govxjtlu.edu.cn
These compounds were found to disrupt the self-assembly of α-synuclein with an efficacy comparable to the well-studied drug candidate anle138b. griffith.edu.auxjtlu.edu.cn Specifically, compounds 8b , 8l , and 9f were highlighted as promising secondary leads for further structure-activity relationship studies. griffith.edu.aunih.gov The goal is to optimize these structures to improve their modulatory activity on the α-synuclein self-assembly pathway, potentially leading to new treatments for Parkinson's disease and other synucleinopathies. nih.gov This research underscores the potential of the furan-pyrazole scaffold in developing disease-modifying therapies for neurodegenerative conditions. technologynetworks.com
Protein Kinase Inhibition and Related Therapeutic Applications
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. mdpi.comrsc.org Consequently, kinase inhibitors are a major focus of drug development. mdpi.com Pyrazine and pyrazole-based scaffolds are prevalent in many clinically approved and investigational kinase inhibitors. nih.govpharmablock.com
Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often aberrant in various cancers. mdpi.com Through rational drug design guided by co-crystal structures, compounds with high potency and selectivity for FGFRs were discovered. mdpi.com For example, compound 13 from this series was identified as a promising lead for further development due to its favorable metabolic properties and high selectivity. mdpi.com
Similarly, 2-(1H-pyrazol-1-yl)pyridine derivatives have been identified as inhibitors of ALK5 (TGF-β type I receptor kinase), which plays a role in dermal scarring. nih.gov One such compound, PF-03671148 , demonstrated a dose-dependent reduction in fibrotic gene expression in both human fibroblasts and a rat wound repair model when applied topically, suggesting its potential for preventing scars. nih.gov
Table 3: Activity of Selected Pyrazine-Based Kinase Inhibitors
| Compound Series | Target Kinase | Biological Application |
|---|---|---|
| 5H-pyrrolo[2,3-b]pyrazine | FGFR | Cancer Therapy mdpi.com |
| 2-(1H-pyrazol-1-yl)pyridine | ALK5 | Prevention of Dermal Scarring nih.gov |
| Imidazo[1,5-a]pyrazine (e.g., Acalabrutinib) | BTK | Chronic Lymphocytic Leukemia nih.gov |
Anti-inflammatory Properties
Pyrazine and pyrazole derivatives have also been recognized for their anti-inflammatory activities. nih.govmdpi.com Inflammation is a complex biological response implicated in numerous diseases, and compounds that can modulate this process are of significant therapeutic interest.
A study investigating a series of newly synthesized pyrazole derivatives found that several compounds exhibited anti-inflammatory effects. nih.gov Notably, the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4 ) showed better anti-inflammatory activity than the standard drug, Diclofenac sodium. nih.gov
Reviews of pyrazine-modified natural product derivatives have also highlighted their broad biological activities, including anti-inflammatory properties. mdpi.com These findings suggest that the pyrazine and pyrazole scaffolds can serve as a valuable template for the design and development of new anti-inflammatory agents.
Antioxidant Activity
Analogs of this compound, which contain both furan and pyrazine moieties, are expected to possess antioxidant properties. The furan ring, in particular, is recognized for its ability to scavenge free radicals and reduce oxidative stress. acs.org Studies on various furan-containing derivatives have demonstrated their potential to mitigate the damaging effects of reactive oxygen species (ROS). acs.org
The antioxidant capacity of such compounds is often evaluated using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. For instance, a series of pyrazoline derivatives incorporating a furan moiety exhibited significant antioxidant activity in DPPH assays. The presence of the furan ring was noted as a key contributor to this activity.
Furthermore, research on chalcone (B49325) derivatives with a pyrazine heterocycle has highlighted their potential as radical scavengers. researchgate.net Density functional theory (DFT) modeling has suggested that these compounds can act via a single electron transfer followed by a proton transfer (SET-PT) mechanism to neutralize free radicals. researchgate.net The antioxidant efficacy of these analogs is influenced by the substitution pattern on the aromatic rings.
Table 1: Antioxidant Activity of Selected Furan and Pyrazine Analogs
| Compound Type | Assay | Key Findings |
|---|---|---|
| Furan-containing Pyrazolines | DPPH Radical Scavenging | Compounds with a furan moiety showed significant radical scavenging activity. |
| Pyrazine Analogs of Chalcones | DPPH Radical Scavenging & Cellular Assays | Certain derivatives demonstrated radical scavenging capacity and protective effects against H₂O₂-induced cell stress. researchgate.net |
| Dihydrochalcones | FRAP, DPPH, ABTS, Superoxide Scavenging | Methoxylation and the position of hydroxyl groups significantly influence antioxidant potential. |
This table is generated based on data from multiple sources.
Anti-tumor and Anticancer Potentials
The structural motifs of furan and pyrazine are present in numerous compounds that have been investigated for their anti-tumor and anticancer properties. nih.gov Analogs of this compound are therefore of significant interest in the development of novel cancer therapeutics. The anticancer activity of such compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.
Research on pyrazine derivatives has shown their potent cytotoxic effects against various human cancer cell lines, including those of the breast (MCF-7), lung (A549), and liver (HepG2). nih.govconsensus.app For example, certain indenoquinoxaline and pyrazine derivatives have exhibited strong dose-dependent cytotoxic activity, with some compounds showing IC50 values in the low micromolar range. nih.gov
Moreover, furan-based compounds have also demonstrated significant anticancer potential. researchgate.net Novel chalcone derivatives containing a 3-(furan-2-yl)pyrazolyl moiety have been synthesized and evaluated for their in vitro anticancer activities against human cancer cell lines, with some compounds showing promising results. nih.gov The mechanism of action for many of these compounds involves the induction of apoptosis, as evidenced by DNA fragmentation and changes in the expression of apoptosis-related genes like Bax and Bcl-2. consensus.appresearchgate.net
Table 2: In Vitro Anticancer Activity of Selected Furan-Pyrazine Analogs
| Compound/Analog Type | Cancer Cell Line(s) | IC50 Values/Activity |
|---|---|---|
| Indenoquinoxaline and Pyrazine Derivatives | MCF-7, A549 | Potent cytotoxicity, with IC50 values as low as 4.3 µM. nih.gov |
| Ligustrazine-Chalcone Hybrids | MDA-MB-231, MCF-7, A549, HepG-2 | Significant cytotoxicity with IC50 values ranging from 0.99 to 9.99 µM. consensus.app |
| 3-(Furan-2-yl)pyrazolyl Hybrid Chalcones | HepG2, A549 | Compound 7g showed IC50 of 26.6 µg/ml (HepG2) and 27.7 µg/ml (A549). nih.gov |
| Furan-based Pyridine Carbohydrazide | MCF-7 | IC50 value of 4.06 µM. researchgate.net |
| Furan-based N-phenyl triazinone | MCF-7 | IC50 value of 2.96 µM. researchgate.net |
This table is generated based on data from multiple sources.
Other Reported Biological Activities and Potential Therapeutic Applications
Beyond their antioxidant and anticancer effects, analogs of this compound have been explored for a range of other biological activities, suggesting broader therapeutic applications.
Antimicrobial Activity: Both furan and pyrazine derivatives have a well-documented history of antimicrobial activity. nih.govnih.gov Furan-derived chalcones and their corresponding pyrazoline derivatives have shown inhibitory activity against Gram-positive and Gram-negative bacteria, as well as fungi. tandfonline.com Similarly, pyrazine-containing thiazolines and thiazolidinones have demonstrated significant antibacterial and antimycobacterial activity. nih.gov The antimicrobial efficacy of these compounds often stems from their ability to interfere with essential microbial enzymes or cellular structures.
Anti-inflammatory Activity: The anti-inflammatory potential of furan and pyrazole (a related nitrogen-containing heterocycle often studied alongside pyrazine) derivatives has been reported. researchgate.netmdpi.com Some pyrazoline derivatives have been found to be effective anti-inflammatory agents in preclinical models. researchgate.net The mechanism of anti-inflammatory action can involve the inhibition of inflammatory mediators and enzymes such as cyclooxygenases (COX).
Enzyme Inhibition: Certain analogs have been investigated as inhibitors of specific enzymes. For example, pyrazolone (B3327878) derivatives bearing a 4-(furan-2-yl)benzoic acid moiety have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia and related conditions. researchgate.net
Table 3: Other Biological Activities of Furan and Pyrazine Analogs
| Biological Activity | Compound Class | Key Findings |
|---|---|---|
| Antimicrobial | Furan-derived Chalcones and Pyrazolines | Activity against various bacteria and fungi. tandfonline.com |
| Antimicrobial | Pyrazine-containing Thiazolines | Significant antibacterial and antimycobacterial effects. nih.gov |
| Anti-inflammatory | Pyrazoline derivatives | Demonstrated efficacy in preclinical models of inflammation. researchgate.net |
| Enzyme Inhibition | Pyrazolone derivatives with a furan moiety | Potent inhibition of xanthine oxidase. researchgate.net |
This table is generated based on data from multiple sources.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies focus on how modifications to the furan and pyrazine rings, as well as the introduction of various substituents, influence their pharmacological effects. nih.gov
For Antioxidant Activity: SAR studies on antioxidant chalcones and dihydrochalcones reveal that the number and position of hydroxyl groups are critical for activity. mdpi.com For instance, methoxylation at a position ortho to a hydroxyl group can enhance the electron transfer and hydrogen atom transfer potential of the molecule. mdpi.com In furan-containing pyrazolines, the presence of electron-donating groups, such as a methyl group on an attached phenyl ring, has been shown to correlate with good antioxidant activity.
For Anticancer Activity: In the context of anticancer activity, the nature and position of substituents on the aromatic rings of furan-pyrazine hybrids play a significant role. nih.gov For imidazo[1,2-a]pyrazine–coumarin hybrids, arylation at specific positions can dramatically influence their in vitro antitumor activity. researchgate.net For pyrazolylnucleosides, the point of attachment of the sugar moiety to the pyrazole ring was found to be a critical determinant of anticancer activity, with N-2 substituted isomers being active while N-1 isomers were inactive.
General SAR Observations:
Substitution on Aromatic Rings: The introduction of different functional groups (e.g., halogens, methoxy, nitro groups) on phenyl rings attached to the core heterocyclic structure can significantly modulate biological activity.
Nature of the Heterocyclic Core: The specific arrangement of heteroatoms and the degree of saturation in the heterocyclic rings (e.g., pyrazole vs. pyrazoline) can lead to different pharmacological profiles.
Linker Groups: When the furan and pyrazine moieties are part of a larger molecular scaffold, the nature of the linker connecting them to other fragments can impact activity.
These SAR insights provide a rational basis for the design and synthesis of new this compound derivatives with enhanced potency and selectivity for various therapeutic targets.
Applications of 5 Furan 2 Yl Pyrazin 2 Ol in Materials Science and Other Fields
Coordination Chemistry and Metal Complex Formation
The molecular architecture of 5-(Furan-2-yl)pyrazin-2-ol provides multiple potential coordination sites, making it an intriguing ligand for the formation of metal complexes and coordination polymers. The key structural features that facilitate this role are the two nitrogen atoms of the pyrazine (B50134) ring, the oxygen atom of the furan (B31954) ring, and the exocyclic oxygen atom. The pyrazine ring itself is well-documented as an effective bridging ligand, capable of linking metal centers to form extended one-, two-, or three-dimensional networks. nih.govbendola.com
The compound can exist in a tautomeric equilibrium between the pyrazin-2-ol and pyrazin-2(1H)-one forms. This duality influences its coordination behavior; it can act as a neutral ligand, coordinating through the pyrazine nitrogens, or as an anionic ligand following the deprotonation of the hydroxyl group in its 'ol' form. This versatility allows for several potential coordination modes:
Monodentate Coordination: Binding to a single metal center, typically through one of the pyrazine nitrogen atoms.
Bidentate Chelation: Forming a chelate ring by coordinating to a single metal center through both a pyrazine nitrogen and the deprotonated oxygen of the pyrazinol form.
Bridging Coordination: Linking two or more metal centers, primarily through the two nitrogen atoms of the pyrazine ring, a common motif in the construction of metal-organic frameworks (MOFs). bendola.com
While specific coordination complexes of this compound have not been extensively detailed in the literature, the behavior of related pyrazine and furan-containing ligands provides a strong basis for its potential. nih.govrsc.org For instance, pyrazine is known to form polynuclear copper(II) complexes where it acts as a bridge between metal ions. bendola.com The presence of the furan and hydroxyl/keto groups adds further possibilities for creating complexes with tailored electronic and structural properties.
| Potential Donor Atom(s) | Coordination Mode | Description |
|---|---|---|
| Pyrazine Nitrogen (N1 or N4) | Monodentate | The ligand binds to a single metal ion via one of its ring nitrogen atoms. |
| Pyrazine Nitrogens (N1 and N4) | Bridging (μ-N1,N4) | The ligand links two different metal centers, using both nitrogen atoms. This is common for pyrazine-based ligands. bendola.com |
| Pyrazine Nitrogen and Hydroxyl Oxygen | Bidentate Chelate | Upon deprotonation, the ligand can form a stable ring with a single metal ion. |
| Furan Oxygen | Monodentate | The oxygen of the furan ring can act as a weak donor atom. |
Role in Advanced Glycation End Products (AGEs) Research
Advanced Glycation End Products (AGEs) are a diverse group of compounds formed through non-enzymatic reactions between sugars and proteins or lipids. monash.edumdpi.com Their accumulation is implicated in aging and the progression of various diseases, including diabetes and its complications. monash.edu While there is no direct published research identifying this compound as an inhibitor or promoter of AGEs, its chemical structure has relevance to this field.
Notably, furan moieties are integral to the structure of certain AGEs. One such example is 2-(2-furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI), a fluorescent crosslink formed during the Maillard reaction. nih.govresearchgate.net The presence of furan rings within the FFI structure demonstrates that the furan scaffold can be generated during the complex cascade of reactions that lead to AGE formation.
Research into AGE inhibitors often focuses on compounds that can trap reactive dicarbonyl precursors, such as methylglyoxal (B44143) and glyoxal, thus preventing them from reacting with proteins. scholars.direct Well-known inhibitors like aminoguanidine (B1677879) and pyridoxamine (B1203002) function through this mechanism. scholars.directnih.govmdpi.com Although speculative without experimental data, the heterocyclic rings of this compound contain nucleophilic centers that could theoretically interact with these reactive intermediates. However, its primary relevance to AGE research currently lies in its structural relationship to furan-containing AGEs like FFI.
| Compound Name | Classification | Significance |
|---|---|---|
| 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI) | Advanced Glycation End Product (AGE) | A fluorescent, crosslinking AGE that contains two furan moieties, highlighting the role of furan structures in glycation chemistry. nih.govresearchgate.net |
| Aminoguanidine | AGE Inhibitor | A well-studied inhibitor that acts by trapping reactive dicarbonyl species. scholars.direct |
| Pyridoxamine | AGE Inhibitor | A form of vitamin B6 that inhibits AGE formation and is effective in experimental models of diabetic complications. nih.govmdpi.com |
Potential as Chemical Probes or Ligands
The development of chemical probes, particularly fluorescent sensors, for detecting specific ions or molecules is a critical area of analytical chemistry. The furan-pyrazine scaffold is a promising platform for designing such probes. Research on a structurally analogous compound, a pyrazine derivative also bearing a furan unit, has demonstrated its efficacy as a selective "turn-on" fluorescent sensor for aluminum ions (Al³⁺). researchgate.net
The mechanism for this sensing ability is attributed to a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net In its free state, the ligand may have low fluorescence due to energy loss through intramolecular rotation or other non-radiative pathways. Upon binding to a target metal ion like Al³⁺, a rigid chelate complex is formed. This increased rigidity restricts intramolecular motion, which in turn blocks the non-radiative decay pathways and leads to a significant enhancement in fluorescence intensity. researchgate.net
Given these findings, this compound possesses the necessary structural features—a heterocyclic core with multiple nitrogen and oxygen atoms capable of chelation—to be investigated as a potential fluorescent chemical probe. Modification of the core structure could allow for the tuning of selectivity toward other environmentally or biologically important metal ions. Further evidence for the suitability of this class of compounds comes from studies on pyrazine-boron complexes, which are also known to exhibit strong fluorescence properties. nih.gov
| Property | Finding | Reference |
|---|---|---|
| Target Analyte | Aluminum ion (Al³⁺) | researchgate.net |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) | researchgate.net |
| Response Type | "Turn-on" fluorescence | researchgate.net |
| Emission Maximum | 517 nm (in the presence of Al³⁺) | researchgate.net |
| Limit of Detection | 10⁻⁷ mol/L | researchgate.net |
Emerging Applications in Chemical Biology and Catalysis
The hybrid structure of this compound, combining two biologically significant heterocyclic rings, positions it as a molecule of interest for applications in chemical biology and catalysis.
Chemical Biology: Both furan and pyrazine derivatives are established pharmacophores found in a wide array of biologically active compounds. Furan-containing molecules exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.net Similarly, the pyrazine ring is a core component in numerous therapeutic agents and is studied for its potential in developing new anticancer drugs. mdpi.comnih.gov The combination of these two scaffolds in a single molecule suggests that this compound could serve as a foundational structure for the synthesis of novel compounds with potential therapeutic value. Its utility in the synthesis of other heterocyclic compounds with antimicrobial activity has been demonstrated in studies on related pyrazole (B372694) derivatives. researchgate.net
Catalysis: In the field of catalysis, furan derivatives are recognized as key platform chemicals derived from renewable biomass, and their catalytic conversion into value-added products is a major focus of green chemistry. frontiersin.org While this compound is not itself used as a catalyst, its potential to act as a ligand in homogeneous catalysis is significant. The nitrogen lone pairs on the pyrazine ring can coordinate to a transition metal center, thereby modifying its electronic properties and catalytic activity. This is analogous to the use of other N-heterocyclic ligands, such as pyrazoles, in designing catalysts for various organic transformations. nih.gov The development of metal complexes with this compound could lead to new catalysts for reactions such as cross-coupling, hydrogenation, or oxidation. Furthermore, metal-catalyzed strategies are often employed in the synthesis of substituted furans, indicating the synergy between this class of compounds and catalytic science. nih.govorganic-chemistry.org
Future Research Directions and Translational Perspectives for 5 Furan 2 Yl Pyrazin 2 Ol
Design and Synthesis of Novel Analogs with Enhanced Bioactivity
The development of novel analogs of 5-(Furan-2-yl)pyrazin-2-ol is a crucial step in optimizing its potential therapeutic efficacy. Structure-activity relationship (SAR) studies will be instrumental in identifying key molecular features that govern its biological activity. nih.gov Future research should systematically explore modifications of both the furan (B31954) and pyrazine (B50134) rings, as well as the hydroxyl group, to enhance potency, selectivity, and pharmacokinetic properties.
Key synthetic strategies will likely involve the derivatization of the pyrazin-2-ol core, a versatile scaffold for introducing a variety of functional groups. nih.gov The furan moiety also presents opportunities for modification, such as substitution at the 5-position of the furan ring, which has been shown to influence the biological activity of related compounds. nih.gov The synthesis of a library of analogs will enable a comprehensive evaluation of their biological effects.
Table 1: Proposed Analogs of this compound and Their Potential Bioactivities
| Analog | Modification | Potential Bioactivity |
| 2-alkoxy-5-(furan-2-yl)pyrazines | Alkylation of the hydroxyl group | Enhanced metabolic stability and oral bioavailability |
| 5-(5-substituted-furan-2-yl)pyrazin-2-ols | Substitution on the furan ring | Modulation of target specificity and potency |
| 3,6-disubstituted-5-(furan-2-yl)pyrazin-2-ols | Substitution on the pyrazine ring | Improved pharmacokinetic profile and target engagement |
| 5-(Furan-2-yl)pyrazin-2-yl esters | Esterification of the hydroxyl group | Prodrug strategies for improved delivery |
In-depth Mechanistic Studies of Biological Actions
Understanding the precise molecular mechanisms by which this compound and its analogs exert their biological effects is paramount for their development as therapeutic agents. Given the known activities of related heterocyclic compounds, several potential mechanisms of action warrant investigation. For instance, many pyrazine derivatives have been reported to exhibit anticancer activity through the induction of apoptosis or inhibition of key signaling pathways. nih.gov Similarly, furan-containing compounds have demonstrated a broad range of biological activities, including antimicrobial and anti-inflammatory effects. orientjchem.org
Future mechanistic studies should employ a combination of in vitro and in vivo models to identify the cellular targets of this compound. Techniques such as target-based screening, proteomics, and genomics can help elucidate the signaling pathways modulated by this compound. For example, investigating its impact on cell cycle progression, apoptosis, and key enzymatic activities will provide valuable insights into its mode of action.
Exploration of Novel Therapeutic Targets
The structural features of this compound suggest that it may interact with a variety of biological targets, opening up possibilities for its application in diverse therapeutic areas. The pyrazine ring is a known pharmacophore for a range of targets, including kinases, G-protein coupled receptors, and ion channels. The furan moiety can also participate in various interactions with biological macromolecules. orientjchem.org
Computational modeling and high-throughput screening approaches can be employed to identify novel therapeutic targets for this compound. Docking studies can predict the binding affinity of this compound to a panel of known drug targets. Furthermore, phenotypic screening in various disease models can uncover unexpected therapeutic activities, leading to the identification of novel targets and applications.
Table 2: Potential Therapeutic Targets for this compound
| Target Class | Specific Examples | Potential Therapeutic Area |
| Kinases | Tyrosine kinases, Serine/threonine kinases | Oncology, Inflammatory diseases |
| GPCRs | Dopamine receptors, Serotonin receptors | Neurological disorders |
| Ion Channels | Sodium channels, Calcium channels | Cardiovascular diseases, Pain |
| Enzymes | Dihydrofolate reductase, Topoisomerase | Infectious diseases, Oncology |
Development of this compound-Based Technologies
Beyond its direct therapeutic applications, this compound could serve as a scaffold for the development of novel chemical biology tools and diagnostic agents. Its fluorescent properties, if any, could be exploited for the development of probes for biological imaging. Furthermore, conjugation of this molecule to targeting moieties, such as antibodies or peptides, could lead to the creation of targeted drug delivery systems.
The development of "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule, represents an exciting frontier. nih.gov By incorporating an imaging agent into the structure of this compound, it may be possible to visualize its biodistribution and target engagement in real-time, allowing for personalized medicine approaches.
Challenges and Opportunities in Clinical Translation
The translation of a promising lead compound from the laboratory to the clinic is a complex and challenging process. nih.gov For this compound, key challenges will include optimizing its pharmacokinetic and toxicological profiles. Preclinical studies will be necessary to assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target effects.
Despite these challenges, the unique structural features of this compound present significant opportunities. The modular nature of its synthesis allows for rapid optimization of its properties. rsc.org Furthermore, the diverse biological activities associated with its furan and pyrazine components suggest that it could have a broad therapeutic window. nih.govorientjchem.org Successful clinical translation will require a multidisciplinary approach, involving chemists, biologists, and clinicians, to navigate the complexities of drug development. researchgate.net
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 5-(Furan-2-yl)pyrazin-2-ol?
Answer:
The synthesis of this compound typically involves coupling furan derivatives with pyrazine precursors. Key steps include:
- Acid-catalyzed cyclization : Concentrated H₂SO₄ is used to facilitate ring closure, as demonstrated in the synthesis of similar pyrazine derivatives .
- Reaction optimization : Conditions such as refluxing in acetic acid (AcOH) or using chlorinated solvents (e.g., CH₂Cl₂) for extraction and purification are critical for yield improvement .
- Functional group compatibility : Protecting groups may be required for hydroxyl or amine substituents to prevent side reactions during coupling .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- X-ray crystallography : SHELX software is widely used for small-molecule structure determination, resolving bond lengths and angles with high precision .
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced: How can computational methods address tautomerism and electronic properties in this compound?
Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts:
- Tautomeric equilibrium : Relative stability of enol vs. keto forms using Gibbs free energy calculations .
- Electron distribution : Natural bond orbital (NBO) analysis reveals charge delocalization across the furan-pyrazine system, impacting reactivity .
- Validation : Experimental bond lengths from crystallography (via SHELX-refined structures) are compared to DFT-optimized geometries to validate models .
Advanced: How can researchers resolve contradictions in reported biological activity data for furan-pyrazine derivatives?
Answer:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl, nitro groups) to isolate contributions to bioactivity .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO vs. aqueous buffers) .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Advanced: What strategies improve reaction yields in the synthesis of this compound derivatives?
Answer:
- Catalyst screening : Transition metals (e.g., Pd/Cu) may enhance coupling efficiency between furan and pyrazine moieties .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., nitration) .
Advanced: How to design bioactivity assays for evaluating the anti-inflammatory potential of this compound?
Answer:
- In vitro models : Use LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .
- Target identification : Molecular docking (AutoDock Vina) predicts binding to COX-2 or NF-κB pathways .
- Dose-response curves : IC₅₀ values are calculated using non-linear regression analysis (GraphPad Prism) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
